molecular formula C22H20INO4 B300373 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide

4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide

Katalognummer B300373
Molekulargewicht: 489.3 g/mol
InChI-Schlüssel: UHOUGTPBEKPHOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide, also known as BIA, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. BIA is a benzamide derivative that has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Wirkmechanismus

The mechanism of action of 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide is not fully understood, but it is believed to involve the binding of 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide to specific receptors in the body. 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, mood regulation, and memory formation. Additionally, 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been shown to inhibit the activity of certain enzymes, including histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects
4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been shown to have various biochemical and physiological effects in the body. One of the most significant effects of 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide is its ability to inhibit the growth of cancer cells in vitro. Additionally, 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide in lab experiments is its specificity. 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been shown to bind to specific receptors in the body, making it an ideal candidate for studies related to receptor binding and molecular imaging. Additionally, 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide has a relatively low toxicity profile, making it safe for use in lab experiments.
One of the limitations of using 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide in lab experiments is its high cost. 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide is a relatively expensive compound, making it difficult for researchers with limited funding to use in their studies. Additionally, the synthesis of 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide can be challenging and time-consuming, which can limit its accessibility for some researchers.

Zukünftige Richtungen

There are several future directions for research related to 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide. One potential area of research is the development of 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide derivatives with increased specificity and potency. Additionally, further studies are needed to fully understand the mechanism of action of 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide and its potential applications in the field of medicine. Finally, studies are needed to determine the safety and efficacy of 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide in human clinical trials, which could pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide is a promising compound that has shown potential in various scientific research studies. 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been synthesized using various methods and has been shown to have specific binding properties, making it an ideal candidate for studies related to receptor binding and molecular imaging. Additionally, 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide has various biochemical and physiological effects in the body, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential of 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide and its derivatives in the field of medicine.

Synthesemethoden

The synthesis of 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide involves a series of chemical reactions that result in the formation of the final product. One of the most common methods used for synthesizing 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide is the Suzuki coupling reaction, which involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Other methods used for synthesizing 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide include the Buchwald-Hartwig coupling reaction and the Ullmann reaction.

Wissenschaftliche Forschungsanwendungen

4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been used in various scientific research studies due to its potential applications in the field of medicine. One of the most significant applications of 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide is its use as a molecular imaging agent. 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been shown to bind to specific receptors in the body, making it an ideal candidate for imaging studies. Additionally, 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been used in studies related to cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

Eigenschaften

Produktname

4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide

Molekularformel

C22H20INO4

Molekulargewicht

489.3 g/mol

IUPAC-Name

3-ethoxy-N-(4-hydroxyphenyl)-5-iodo-4-phenylmethoxybenzamide

InChI

InChI=1S/C22H20INO4/c1-2-27-20-13-16(22(26)24-17-8-10-18(25)11-9-17)12-19(23)21(20)28-14-15-6-4-3-5-7-15/h3-13,25H,2,14H2,1H3,(H,24,26)

InChI-Schlüssel

UHOUGTPBEKPHOX-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)O)I)OCC3=CC=CC=C3

Kanonische SMILES

CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)O)I)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.